1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions .
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Sulfonylation: : The pyrazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the pyrazole ring .
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Piperazine Derivative Formation: : The piperazine ring is introduced by reacting the sulfonylated pyrazole with 4-(3-methoxybenzyl)piperazine. This reaction typically occurs under reflux conditions in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-dimethylpyrazole: Lacks the sulfonyl and piperazine groups, making it less versatile in terms of chemical reactivity and biological activity.
4-(3-Methoxybenzyl)piperazine:
Sulfonylated Pyrazoles: Compounds with similar sulfonyl groups but different substituents on the pyrazole ring.
Uniqueness
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the combination of its structural features. The presence of the pyrazole ring, sulfonyl group, and piperazine ring in a single molecule provides a versatile platform for chemical modifications and potential biological activities.
Properties
Molecular Formula |
C23H28N4O3S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H28N4O3S/c1-18-23(19(2)27(24-18)21-9-5-4-6-10-21)31(28,29)26-14-12-25(13-15-26)17-20-8-7-11-22(16-20)30-3/h4-11,16H,12-15,17H2,1-3H3 |
InChI Key |
MYFRAGRXJIWJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCN(CC3)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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